molecular formula C6H7NO B2853349 3-Isocyanato-3-methylbut-1-yne CAS No. 37442-66-3

3-Isocyanato-3-methylbut-1-yne

Cat. No.: B2853349
CAS No.: 37442-66-3
M. Wt: 109.128
InChI Key: MLNDYEGREMKGDO-UHFFFAOYSA-N
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Description

3-Isocyanato-3-methylbut-1-yne: is a chemical compound with the molecular formula C₆H₇NO . It is characterized by the presence of an isocyanate group (-N=C=O) attached to a butyne backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-3-methylbut-1-yne typically involves the reaction of 3-methyl-1-butyne with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which subsequently decomposes to yield the desired isocyanate compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanato-3-methylbut-1-yne undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Substitution Reactions: The alkyne moiety can participate in substitution reactions, particularly with halogens and other electrophiles.

    Polymerization: The compound can undergo polymerization reactions to form polyurethanes and other polymeric materials.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Halogens: React with the alkyne moiety under specific conditions to form halogenated derivatives.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Halogenated Derivatives: Formed from the reaction with halogens.

Scientific Research Applications

Chemistry: 3-Isocyanato-3-methylbut-1-yne is used as a building block in organic synthesis, particularly in the preparation of polyurethanes and other polymeric materials. Its unique structure allows for the formation of complex molecular architectures.

Biology and Medicine: Its ability to react with various nucleophiles makes it a valuable intermediate in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity with amines and alcohols makes it suitable for the formulation of high-performance materials.

Mechanism of Action

The mechanism of action of 3-Isocyanato-3-methylbut-1-yne involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group undergoes nucleophilic addition reactions, forming stable urea or carbamate linkages. These reactions are often facilitated by the presence of catalysts or specific reaction conditions that enhance the reactivity of the isocyanate group .

Molecular Targets and Pathways:

    Nucleophiles: The primary targets of the isocyanate group are nucleophiles such as amines and alcohols.

    Reaction Pathways: The reaction pathways involve the formation of intermediate carbamates or ureas, which subsequently stabilize to form the final products.

Comparison with Similar Compounds

    3-Methyl-1-butyne: A similar compound with an alkyne moiety but lacking the isocyanate group.

    3-Isocyanato-1-propyne: Another isocyanate compound with a shorter alkyne chain.

Uniqueness: 3-Isocyanato-3-methylbut-1-yne is unique due to the presence of both an isocyanate group and an alkyne moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

3-isocyanato-3-methylbut-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-4-6(2,3)7-5-8/h1H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNDYEGREMKGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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